molecular formula C13H13BrN2O B12070332 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide

2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12070332
M. Wt: 293.16 g/mol
InChI Key: LMCAELQWNYTHBV-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a dimethylamino group, and a pyrrole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the brominated benzene derivative with dimethylamine in the presence of a coupling agent like carbonyldiimidazole or a catalyst such as palladium.

    Pyrrole Substitution:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.

    Industrial Chemistry: It is employed as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active site of the target molecule, while the pyrrole ring enhances the compound’s stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethyl-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with the pyrrole ring attached at a different position on the benzene ring.

    2-Chloro-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-N,N-dimethyl-5-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of the bromine atom and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and specificity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C13H13BrN2O/c1-15(2)13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h3-9H,1-2H3

InChI Key

LMCAELQWNYTHBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br

Origin of Product

United States

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